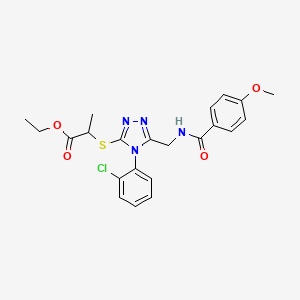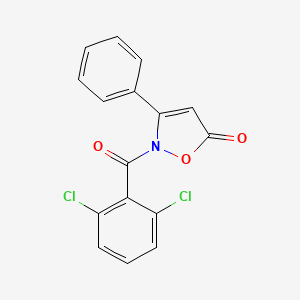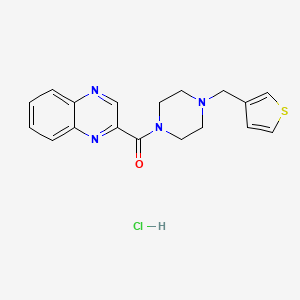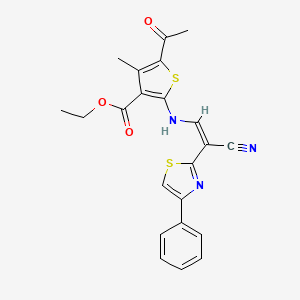
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities : Compounds structurally related to N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide have been studied for their antibacterial and antifungal properties. For instance, the synthesis and antimicrobial screening of thiazolidinone derivatives incorporating a thiazole ring showed potential therapeutic interventions for treating microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).
Inhibition of Cellular Processes : Research on benzamide derivatives has revealed their capacity to inhibit essential cellular processes. For example, 3-Methoxybenzamide, a benzamide derivative, has been shown to inhibit cell division in Bacillus subtilis by targeting the cell division system involving FtsZ function, leading to filamentation and eventually lysis of cells (Ohashi et al., 1999).
Drug Metabolism and Excretion : Studies on the metabolism and excretion of related compounds, such as metoclopramide, have provided insights into how similar amide compounds might be transformed in biological systems. This includes identifying metabolic products and understanding the mechanisms behind their biotransformation (Cowan et al., 1976).
Soil Metabolism in Agricultural Applications : The metabolism of herbicides, such as isoxaben in winter wheat crops, reveals the potential for studying the environmental fate of similar compounds. Understanding how these compounds degrade in soil can inform safer and more effective use in agriculture (Rouchaud et al., 1993).
Endocrine Activity Assessment : Research on the endocrine activity of parabens, a class of compounds with some structural similarity to the queried chemical, highlights the importance of assessing potential risks to human health from exposure to synthetic chemicals. Such studies provide a framework for evaluating the hormonal activity of new compounds (Golden et al., 2005).
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-12(2)21-14-7-5-13(6-8-14)15(18)17-11-16(3,19)9-10-20-4/h5-8,12,19H,9-11H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTGVEAEWHMKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

C(F)(F)F)(CCCC)CCCC](/img/structure/B2612285.png)
![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612286.png)



![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2612296.png)
![2-chloro-1-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2612297.png)

![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612300.png)

![5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2612304.png)


